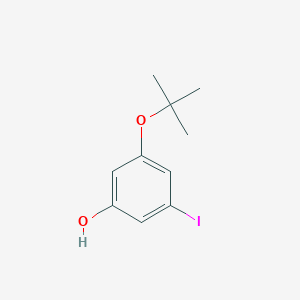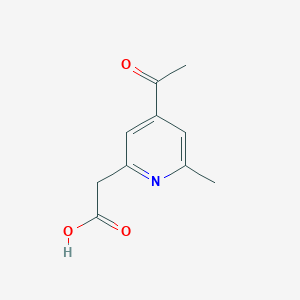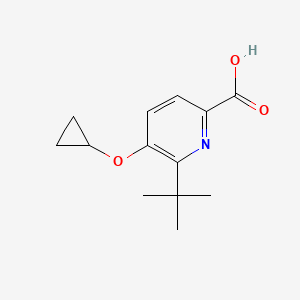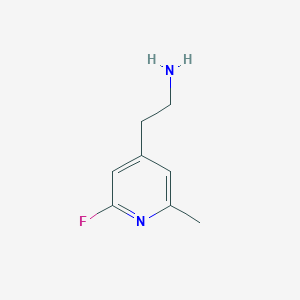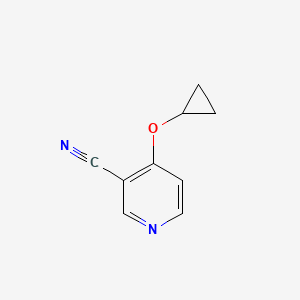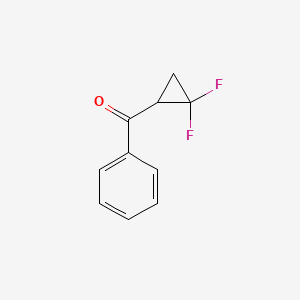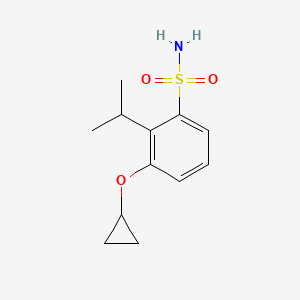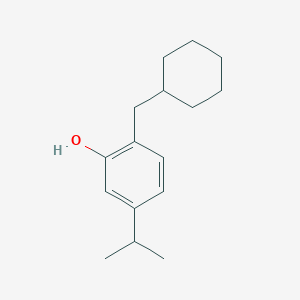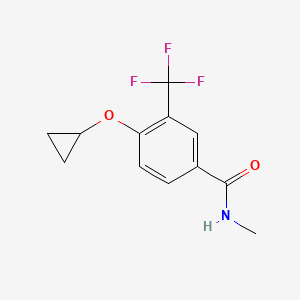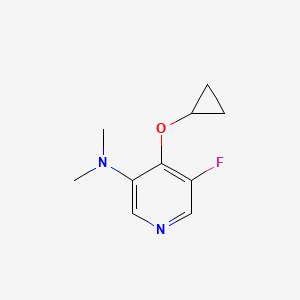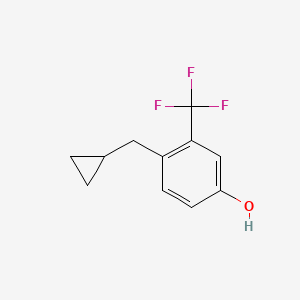
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine: is an organic compound with the molecular formula C8H9F3N2 . This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylhydrazine under controlled conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to yield or .
Substitution: The trifluoroethyl group can be substituted with other functional groups using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like or electrophiles like .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various .
Aplicaciones Científicas De Investigación
Chemistry: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated compounds which exhibit unique chemical and physical properties.
Biology: In biological research, this compound is utilized to study the interaction of fluorinated groups with biological macromolecules. It serves as a probe to investigate the effects of fluorination on enzyme activity and protein-ligand interactions .
Medicine: antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for use in coatings , adhesives , and polymers .
Mecanismo De Acción
The mechanism of action of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors . The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoroethylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
- 2,2,2-Trifluoroethylamine
Comparison: Compared to its analogs, (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine exhibits enhanced stability and reactivity due to the presence of the trifluoroethyl group. This makes it a more versatile compound for use in various chemical reactions and applications. Its unique structure also allows for selective interactions with biological targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-2-1-3-7(4-6)13-12/h1-4,13H,5,12H2 |
Clave InChI |
DATHMXCZAGYDIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NN)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


